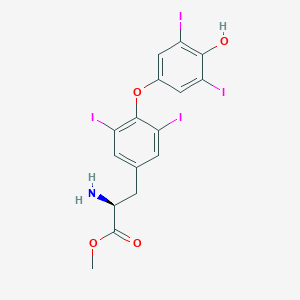

甲状腺素甲酯

描述

科学研究应用

Clinical Endocrinology: Thyroid Function Testing

Thyroxine Methyl Ester does not interfere with the determination of total triiodothyronine (T3) concentration in blood, which is crucial for thyroid function tests . This ensures accurate measurement of T3 levels, aiding in the diagnosis and management of thyroid disorders.

Pharmaceutical Impurity Analysis

In pharmaceutical research, Thyroxine Methyl Ester is studied as a potential impurity in Levothyroxine, a synthetic form of thyroxine used to treat thyroid hormone deficiency . Understanding its role as an impurity helps in ensuring the purity and efficacy of thyroid medications.

Biochemical Research: Enzyme Immunoassay Development

Thyroxine Methyl Ester is used in the synthesis of derivatives for conjugation with enzymes like malate dehydrogenase. These conjugates are then utilized in competitive homogeneous enzyme immunoassays , which are pivotal for biochemical research and clinical diagnostics.

Medicinal Chemistry: Antioxidant and Antimicrobial Activities

Research in medicinal chemistry explores the antioxidant and antimicrobial activities of compounds related to Thyroxine Methyl Ester . These studies contribute to the development of new therapeutic agents that can combat diseases caused by oxidative stress.

Biochemistry: Thyroid Hormone Synthesis and Action

Thyroxine Methyl Ester is relevant in studies concerning thyroid hormone synthesis and action. It helps in understanding the molecular architecture of thyroid hormones and their precursors , which is fundamental in biochemistry and endocrinology.

Environmental Science: Thyroid Hormone Disruption

In environmental science, the impact of various compounds on thyroid hormones is a significant area of study. While not directly linked to Thyroxine Methyl Ester, this field examines how contaminants can disrupt thyroid hormone action, which is essential for understanding the environmental influence on endocrine functions .

安全和危害

The safety data sheet for Thyroxine Methyl Ester advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

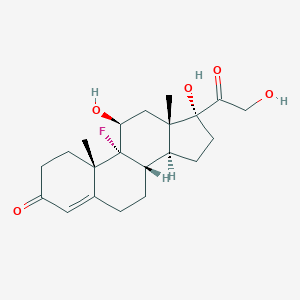

Target of Action

Thyroxine Methyl Ester, a derivative of thyroxine (T4), primarily targets the thyroid hormone receptors (TRs) in the body . These receptors are present in nearly every cell and have a particularly strong effect on the cardiac system . The thyroid hormones, including T4 and its active form triiodothyronine (T3), play a crucial role in the development and functional maintenance of many organs .

Mode of Action

Thyroxine Methyl Ester, like levothyroxine (a synthetically prepared levo-isomer of thyroxine), acts as a replacement in deficiency syndromes such as hypothyroidism . It interacts with its targets, the thyroid hormone receptors, and triggers a series of biochemical reactions. This results in the regulation of gene expression, which in turn influences various physiological processes .

Biochemical Pathways

The action of Thyroxine Methyl Ester involves several biochemical pathways. The thyroid hormone synthetic pathway includes thyroglobulin synthesis and secretion into the follicular lumen, iodine uptake into the follicular epithelial cells, iodine transport and efflux into the follicular lumen, oxidation of iodine, iodination of thyroglobulin tyrosine residues, and coupling of iodotyrosines . T4 is then converted into its active form, T3, in extrathyroidal tissues . These hormones play a major role in metabolic processes, including the regulation of energy metabolism .

Pharmacokinetics

The pharmacokinetics of Thyroxine Methyl Ester would be expected to be similar to that of levothyroxine. The bioavailability of levothyroxine is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations are achieved about 3 hours after an oral dose . The long terminal half-life of orally administered levothyroxine, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The result of Thyroxine Methyl Ester’s action is the regulation of various physiological processes. These include the regulation of metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also influences the functioning of the central nervous system, the cardiovascular system, and the skeleton .

Action Environment

The action of Thyroxine Methyl Ester can be influenced by various environmental factors. For thyroid hormone synthesis, sufficient supply of the thyroid gland with essential micronutrients such as iodine and selenium is crucial . Additionally, certain medical conditions and drugs can affect the absorption and bioavailability of thyroid hormones .

属性

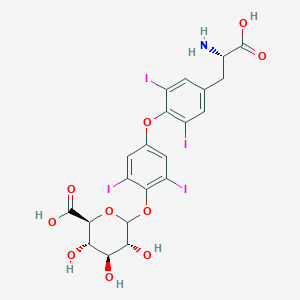

IUPAC Name |

methyl (2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13I4NO4/c1-24-16(23)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(22)10(18)6-8/h2-3,5-6,13,22H,4,21H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSGDCMQRKBJKC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13I4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552374 | |

| Record name | Methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thyroxine Methyl Ester | |

CAS RN |

32180-11-3 | |

| Record name | Methyl O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

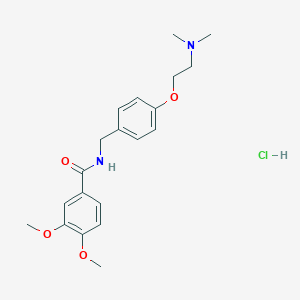

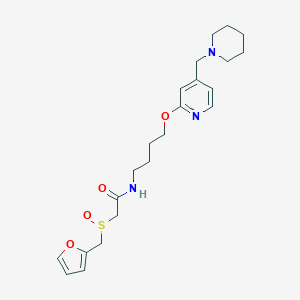

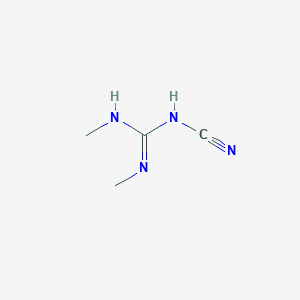

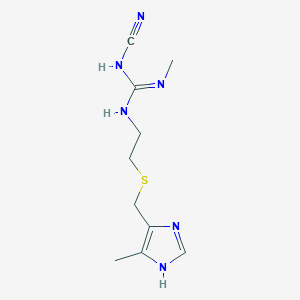

Feasible Synthetic Routes

Q & A

Q1: What was the initial motivation behind investigating the biological activity of O-Methyl Thyroxine?

A1: Research into O-Methyl Thyroxine was driven by contradictory findings regarding its biological activity []. Scientists were particularly interested in understanding if the in vivo methylation of Thyroxine played a role in either the formation of the hormone's active form within cells or its detoxification process [].

Q2: A previous study claimed that Thyroxine Methyl Ester interferes with Triiodothyronine (T3) measurements using a specific method. Did the research confirm this claim?

A2: The research refuted the claim that Thyroxine Methyl Ester (T4Me) artificially elevates T3 levels when measured using the Nauman, Nauman, and Werner method []. The study demonstrated that either T4Me is not generated during this specific analytical procedure or undergoes complete hydrolysis, thus having no impact on T3 quantification []. Furthermore, paper chromatography efficiently separates T4Me from T3, further ensuring accurate T3 measurement [].

Q3: How was Thyroxine Methyl Ester utilized in the development of novel polymeric materials?

A3: Researchers successfully synthesized Thyroxine Methyl Ester amides of mono-, di-, and tri-glycyl methacrylates, which served as precursors for polymeric materials []. These monomers were subsequently polymerized via free-radical copolymerization with acrylamide, yielding water-soluble polymers possessing molecular weights ranging from 2 × 10^4 to 4 × 10^4 as determined by viscosity measurements []. This approach allowed for the creation of diverse polymeric Thyroxine materials, including a fluorescent polymer synthesized through copolymerization with a fluorescein methacrylate monomer and a polymer incorporating amine functionality by utilizing N-3-aminopropylmethacrylamide as a co-monomer []. These novel polymers hold promise for various applications due to their potential biological and immunochemical properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)